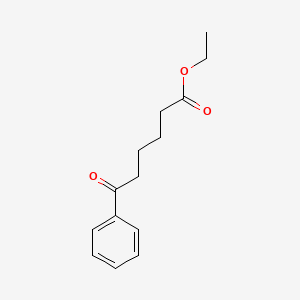

Ethyl 6-oxo-6-phenylhexanoate

Description

Significance of β-Keto Esters in Contemporary Organic Synthesis Research

β-Keto esters are a critically important class of compounds in modern organic synthesis. Their value lies in the dual electrophilic and nucleophilic character they possess. researchgate.netresearchgate.net The presence of both a ketone and an ester group allows them to act as key intermediates in the construction of complex molecules, including numerous natural products and pharmaceuticals like paclitaxel (B517696) and podophyllotoxin. researchgate.netrsc.org

The unique reactivity of β-keto esters is largely attributed to the acidity of the α-protons (the protons on the carbon atom between the two carbonyl groups), which facilitates the formation of enolates in the presence of a base. These enolates are potent nucleophiles and can participate in a wide array of carbon-carbon bond-forming reactions. Key transformations involving β-keto esters include:

Claisen Condensation: A fundamental reaction where two ester molecules react to form a β-keto ester, enabling the construction of larger carbon skeletons. fiveable.meresearchgate.net

Alkylation, Hydrolysis, and Decarboxylation: A common sequence where the β-keto ester is first alkylated at the α-position, followed by hydrolysis of the ester and subsequent decarboxylation to yield a ketone. nih.gov

Transesterification: The conversion of one ester into another by reaction with an alcohol. This process is significant for creating diverse β-keto ester derivatives that may be required for specific synthetic targets. researchgate.netrsc.org

Palladium-Catalyzed Reactions: Modern methodologies have expanded the utility of β-keto esters through palladium catalysis, enabling transformations such as decarboxylative allylations that are not possible with traditional methods. nih.gov

This versatility makes β-keto esters indispensable tools for synthetic chemists, providing reliable pathways to a wide range of molecular structures. researchgate.net

Historical Overview of Scholarly Investigations Pertaining to Ethyl 6-oxo-6-phenylhexanoate

Scholarly interest in this compound has primarily focused on its role as a synthetic intermediate. One of the notable early applications involves its preparation from adipic acid ethyl monoester. This synthesis proceeds via a Friedel-Crafts acylation reaction, where the monoester chloride reacts with benzene (B151609) to form the phenyl ketone structure. cjph.com.cncjph.com.cn

A significant application highlighted in the literature is its use in the total synthesis of Loxoprofen Sodium, a propionic acid derivative drug. In this synthetic route, this compound undergoes an intramolecular Dieckmann condensation followed by selective catalytic reduction to yield key intermediates on the path to the final drug molecule. cjph.com.cncjph.com.cn

Further research has explored its transformations. For example, studies on the acid-catalyzed transformation of related α-hydroxy-γ-oxo acetals have used Ethyl 4-oxo-6-phenylhexanoate, a structural isomer, demonstrating the broader interest in the reactivity of phenyl-substituted oxo-esters. oup.com Additionally, the catalytic hydrogenation of various methyl esters, including methyl 4-oxo-6-phenylhexanoate, has been investigated to produce chiral lactones, highlighting the potential for asymmetric transformations of this class of compounds. mdpi.com The synthesis of its precursor, ethyl 6-chloro-6-oxohexanoate, from monoethyl adipate (B1204190) is also a well-documented process, crucial for the subsequent Friedel-Crafts step to produce the target compound. google.com

Scope and Objectives for Advanced Academic Research on this compound

Future academic research on this compound is poised to expand upon its established utility as a synthetic building block. The primary objectives for advanced studies can be categorized into several key areas, focusing on synthetic methodology, derivatization, and application in constructing complex molecular frameworks.

Key Research Objectives:

Development of Novel Catalytic Transformations:

Asymmetric Reduction: Investigating new chiral catalysts for the enantioselective reduction of the ketone group to produce chiral alcohols. This would provide access to valuable chiral building blocks for the synthesis of bioactive molecules. Research on related substrates has shown high enantioselectivity using ruthenium and iridium-based catalysts. mdpi.com

C-H Activation: Exploring modern C-H activation strategies on the phenyl ring or the aliphatic chain to introduce new functional groups without the need for pre-functionalized starting materials.

Synthesis of Novel Heterocyclic Scaffolds:

Intramolecular Cyclization: Designing and executing novel intramolecular cyclization reactions to construct diverse heterocyclic systems. The compound's linear chain with terminal functional groups makes it an ideal precursor for forming 5-, 6-, and 7-membered rings, which are common motifs in medicinal chemistry. nih.gov For example, reactions could be designed to form pyridopyrimidines, benzothiazepines, or other complex fused systems. mdpi.comresearchgate.net

Multi-component Reactions: Utilizing this compound in multi-component reactions to rapidly build molecular complexity and generate libraries of novel compounds for biological screening.

Exploration as a Precursor for Bioactive Molecules:

Derivative Synthesis: Systematically modifying the core structure by reacting the ketone, ester, or phenyl ring to create a library of derivatives. These derivatives could then be evaluated for potential biological activities, building on research that uses similar backbones as intermediates for pharmaceuticals. cjph.com.cncjph.com.cn

The following table outlines potential research directions and their intended outcomes.

| Research Area | Specific Objective | Potential Outcome |

| Catalysis | Develop enantioselective catalysts for ketone reduction. | Access to optically pure hydroxy-esters as chiral synthons. |

| Explore palladium-catalyzed cross-coupling reactions at the phenyl ring. | Functionalized derivatives with extended conjugation or new substituents. | |

| Heterocycle Synthesis | Investigate intramolecular condensation with nitrogen/sulfur nucleophiles. | Novel synthesis of nitrogen- and sulfur-containing heterocycles. |

| Use as a substrate in tandem reactions (e.g., Michael addition/cyclization). | Rapid assembly of complex polycyclic structures. | |

| Medicinal Chemistry | Synthesize a library of amide and hydrazide derivatives from the ester. | Identification of new scaffolds with potential therapeutic applications. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-oxo-6-phenylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRIXXZKVYCRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394969 | |

| Record name | ethyl 6-oxo-6-phenylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4248-25-3 | |

| Record name | ethyl 6-oxo-6-phenylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 6-OXO-6-PHENYLHEXANOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of Ethyl 6 Oxo 6 Phenylhexanoate

Ethyl 6-oxo-6-phenylhexanoate is a bifunctional molecule containing both a keto group and an ester group, which serve as handles for a variety of chemical transformations. Its reactivity is characterized by the interplay of these two functional groups, allowing for selective modifications at the carbonyl carbon, the ester, and the alkyl chain connecting them. Research into analogous keto-esters provides a framework for understanding its potential chemical behavior in hydrogenation, oxidation, bond activation, and rearrangement reactions.

Derivatives and Analogues of Ethyl 6 Oxo 6 Phenylhexanoate in Academic Research

Ester Group Modifications and Their Synthetic Implications (e.g., Methyl and Cyclohexyl Analogues)

Modifications of the ester group of ethyl 6-oxo-6-phenylhexanoate, such as the synthesis of its methyl and cyclohexyl analogues, have been explored to understand the impact of the ester functionality on the compound's reactivity and properties. The synthesis of these analogues typically follows standard esterification or transesterification procedures, where the corresponding alcohol (methanol or cyclohexanol) is reacted with the parent carboxylic acid or another ester under acidic or basic conditions.

The synthetic implications of these modifications are significant. The choice of the ester group can influence the compound's solubility, with the cyclohexyl analogue generally exhibiting greater lipophilicity compared to the methyl and ethyl esters. This, in turn, can affect reaction kinetics and the choice of appropriate solvent systems for subsequent transformations. Furthermore, the steric bulk of the ester group can play a role in directing the regioselectivity of reactions at other positions of the molecule.

| Compound Name | Ester Group | Synthetic Implication |

| Mthis compound | Methyl | Increased polarity compared to ethyl and cyclohexyl analogues, potentially altering solubility and chromatographic behavior. |

| Cyclohexyl 6-oxo-6-phenylhexanoate | Cyclohexyl | Increased lipophilicity and steric bulk, which can influence reaction rates and solubility in nonpolar solvents. |

Phenyl Ring Substitutions and Functionalization

Functionalization of the phenyl ring of this compound has been a key area of research, allowing for the introduction of various substituents that can modulate the molecule's electronic and steric properties. Among the various modifications, the introduction of aminomethyl groups, such as pyrrolidinomethyl and piperidinomethyl moieties, has been of particular interest.

Pyrrolidinomethyl Phenylhexanoates

The synthesis of pyrrolidinomethyl derivatives of phenylhexanoates is often achieved through the Mannich reaction. This one-pot, three-component condensation involves the reaction of a compound with an active hydrogen (in this case, the aromatic phenyl ring), formaldehyde (B43269), and a secondary amine (pyrrolidine). The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and pyrrolidine, which then undergoes electrophilic aromatic substitution on the phenyl ring. The position of substitution (ortho, meta, or para) can be influenced by the existing substituents on the phenyl ring and the reaction conditions. Research in this area focuses on optimizing reaction conditions to achieve high yields and regioselectivity. The resulting pyrrolidinomethyl phenylhexanoates are then characterized by various spectroscopic techniques to confirm their structure.

Piperidinomethyl Phenylhexanoates

Similar to the pyrrolidinomethyl derivatives, piperidinomethyl phenylhexanoates are also commonly synthesized via the Mannich reaction, using piperidine (B6355638) as the secondary amine. The introduction of the piperidinomethyl group can further alter the physicochemical properties of the parent molecule, including its basicity and lipophilicity. Academic studies have focused on the synthesis and spectroscopic characterization of these compounds, exploring different catalytic systems and reaction conditions to improve the efficiency of the Mannich reaction. The resulting compounds serve as valuable intermediates for further synthetic transformations.

| Functional Group | Synthetic Method | Key Research Focus |

| Pyrrolidinomethyl | Mannich Reaction | Optimization of reaction conditions for improved yield and regioselectivity; structural characterization. |

| Piperidinomethyl | Mannich Reaction | Exploration of catalytic systems; synthesis of novel derivatives for further functionalization. |

Chain Length Variations and Related Oxo-Acids/Esters

Variations in the length of the aliphatic chain and modifications to the terminal carboxylic acid/ester group have led to the investigation of related oxo-acids and esters, providing insights into the role of the chain length in determining the chemical and biological properties of these compounds.

Investigations of 6-Oxo-4-phenyl-hexanoic Acid Derivatives

Derivatives of 6-oxo-4-phenyl-hexanoic acid have been the subject of significant academic research. For instance, a series of these derivatives were designed and synthesized as ligands for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). nih.govresearchgate.net Structure-activity relationship (SAR) studies on these compounds have focused on improving their properties, such as membrane permeability, by introducing substituents like chlorine atoms onto the phenyl ring. These investigations have led to the discovery of potent RORγt inverse agonists with favorable pharmacokinetic profiles. nih.govresearchgate.net

Another area of research has been the synthesis of 6-aryl-4-oxohexanoic acids, which are structurally related to 6-oxo-4-phenyl-hexanoic acid. nih.govresearchgate.net The synthesis of these compounds often involves the condensation of an appropriate aldehyde with levulinic acid, followed by reduction. nih.govresearchgate.net These derivatives have been evaluated for their anti-inflammatory properties, with some compounds showing significant activity in in vivo models. nih.gov

Studies on 5-Benzoylpentanoic Acid

5-Benzoylpentanoic acid, also known as 6-oxo-6-phenylhexanoic acid, is a closely related analogue where the aliphatic chain is one carbon shorter. This compound has been investigated for its chemical properties and potential applications. biosynth.comnih.gov Its synthesis can be achieved through methods such as the hydrogenation reduction of 5-benzoylpentanal. biosynth.com Research has also explored its use as an organic solvent and its inhibitory activity against certain oxocarboxylic anions. biosynth.com The chemical properties of 5-benzoylpentanoic acid, including its solubility in various organic solvents, have been well-documented. biocrick.com

| Compound Class | Key Research Findings |

| 6-Oxo-4-phenyl-hexanoic Acid Derivatives | Identified as potent RORγt inverse agonists with potential therapeutic applications in immune diseases. nih.govresearchgate.net SAR studies have led to optimized compounds with improved pharmacokinetic profiles. nih.govresearchgate.net |

| 6-Aryl-4-oxohexanoic Acids | Synthesized and evaluated for anti-inflammatory activity, with some derivatives showing promising in vivo efficacy. nih.govresearchgate.net |

| 5-Benzoylpentanoic Acid | Synthesis methods have been developed, and its chemical properties and potential inhibitory activities have been explored. biosynth.comnih.gov |

Research on 2-Oxo-6-phenylhexanoate and Other Oxo-Esters

While specific research focusing exclusively on 2-oxo-6-phenylhexanoate is limited in publicly available literature, the broader class of γ-keto esters, to which it belongs, is the subject of extensive academic investigation. These compounds are valued for the presence of two reactive carbonyl groups, which allows for a diverse range of chemical transformations.

One significant area of research is the catalytic reduction of the keto group. For instance, the asymmetric bioreduction of α,β-unsaturated γ-keto esters has been achieved with high stereoselectivity using ene-reductases from the Old Yellow Enzyme family. This method is effective for a wide array of both acyclic and cyclic derivatives, providing access to chiral γ-hydroxy esters, which are valuable synthetic intermediates.

Another key area of investigation is the reactivity of the ester group. Catalytic methods for the reduction of esters to alcohols are well-established and offer a pathway to diol compounds from keto esters. Furthermore, the direct catalytic amidation of esters provides a route to keto-amides, which are important structural motifs in many biologically active molecules.

The carbon-carbon bonds within oxo-esters can also be targeted. For example, iron-catalyzed cleavage reactions of keto acids with aliphatic aldehydes have been developed for the synthesis of ketones and ketone esters through a radical-radical cross-coupling mechanism. This reaction proceeds via decarboxylation of the keto acid and decarbonylation of the aldehyde.

The following table summarizes some of the key research areas involving γ-oxo esters, which are analogous in reactivity to 2-oxo-6-phenylhexanoate.

| Research Area | Reaction Type | Key Findings |

| Asymmetric Bioreduction | Enzymatic Reduction | Ene-reductases from the Old Yellow Enzyme family catalyze the stereoselective reduction of the C=C double bond in unsaturated γ-oxo esters. |

| Ester Reduction | Catalytic Hydrogenation | Various catalytic systems are available for the reduction of the ester functionality to an alcohol, yielding keto-alcohols or diols. |

| Amide Synthesis | Catalytic Amidation | Direct amidation of the ester group can be achieved using various catalysts, providing access to keto-amides. |

| C-C Bond Cleavage | Iron-Catalyzed Radical Reaction | The reaction of keto acids with aldehydes can lead to the formation of new ketone and ketone ester products through C-C bond cleavage and formation. |

Biocatalytic Cleavage Products (e.g., 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate)

In the context of microbial metabolism of aromatic compounds, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA) is a significant intermediate. It is a meta-cleavage product formed from the enzymatic oxidation of 2,3-dihydroxybiphenyl, a reaction that is part of the biphenyl (B1667301) degradation pathway in bacteria such as Pseudomonas putida. nih.govresearchgate.net

The biocatalytic cleavage of HOPDA is facilitated by a class of enzymes known as hydrolases. Specifically, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) catalyzes the hydrolysis of the C-C bond in HOPDA. researchgate.net This enzymatic reaction yields benzoic acid and 2-hydroxypenta-2,4-dienoate as products. researchgate.net The mechanism of this reaction is of significant interest to researchers as it represents an unusual C-C bond hydrolysis. researchgate.net

Another enzyme involved in the metabolism of this intermediate is 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate reductase. This enzyme catalyzes the reduction of 2,6-dioxo-6-phenylhexanoate (B1259522) to form 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate. wikipedia.org

The study of these biocatalytic processes provides valuable information on the microbial degradation of aromatic pollutants and the enzymatic mechanisms involved in these pathways.

The table below summarizes the key enzymes and their functions in the biocatalytic transformation of HOPDA.

| Enzyme | Function | Substrate(s) | Product(s) |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) | Catalyzes C-C bond hydrolysis | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate | Benzoic acid, 2-hydroxypenta-2,4-dienoate |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate reductase | Catalyzes reduction | 2,6-dioxo-6-phenylhexanoate, NADP+ | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, NADPH, H+ |

Incorporation of this compound Moiety into Complex Molecular Architectures

The bifunctional nature of this compound, containing both a ketone and an ester group, makes it a valuable precursor for the synthesis of more complex molecular structures, particularly heterocyclic compounds.

A prominent example of this is the Paal-Knorr synthesis , a classic method for synthesizing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org Since this compound is a γ-keto ester, it can be considered a 1,4-dicarbonyl equivalent. The general mechanism for the Paal-Knorr synthesis of a pyrrole (B145914) involves the condensation of the 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org The reaction proceeds through the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole ring. Microwave-assisted Paal-Knorr reactions have been developed to improve reaction times and yields. researchgate.netscribd.com

Similarly, γ-keto esters can be used to synthesize pyridazines and pyridazinones . The reaction of a γ-keto acid or ester with hydrazine (B178648) (H₂NNH₂) leads to the formation of a dihydropyridazinone, which can then be oxidized to the corresponding pyridazinone. sarpublication.com These six-membered heterocyclic compounds containing two adjacent nitrogen atoms are of interest due to their presence in a variety of pharmacologically active molecules. nih.gov

The following table outlines the synthesis of different heterocyclic systems from γ-keto esters like this compound.

| Heterocyclic System | Reaction Name/Type | Co-reactant(s) | Key Reaction Steps |

| Pyrrole | Paal-Knorr Synthesis | Primary amine or ammonia | Condensation, cyclization, dehydration |

| Furan | Paal-Knorr Synthesis | Acid catalyst | Enolization, cyclization, dehydration |

| Thiophene | Paal-Knorr Synthesis | Phosphorus pentasulfide or Lawesson's reagent | Thionation, cyclization, dehydration |

| Pyridazinone | Condensation/Cyclization | Hydrazine | Formation of hydrazone, cyclization, dehydration |

Mechanistic Investigations into Reactions of Ethyl 6 Oxo 6 Phenylhexanoate

Identification and Study of Radical Intermediates

The involvement of radical intermediates in reactions is often confirmed through a variety of direct and indirect methods. In the context of keto esters, specific chemical trapping experiments and spectroscopic analysis are pivotal.

One common strategy involves the use of radical trapping agents. For instance, in reactions where a nitrogen-centered radical is hypothesized, triphenylphosphine (B44618) may be introduced to intercept the potential intermediate, leading to the formation of an iminophosphorane. nih.gov Similarly, stable radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are used to trap carbon-centered or other reactive radical species, forming a stable adduct that can be detected by mass spectrometry. nih.gov

Chemical tests, such as the Dowd-Beckwith ring-expansion, serve as powerful indirect evidence for the presence of alkyl radical intermediates. In a related study on a β-keto ester, the formation of a one-carbon expanded ring product provided strong support for the intermediacy of an alkyl radical. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a direct technique for observing species with unpaired electrons. Although the high reactivity and short lifetimes of many organic radicals can make direct detection challenging, EPR remains a definitive method for identifying and characterizing radical intermediates when their concentrations are sufficient or when they can be stabilized. york.ac.uk

Table 1: Experimental Approaches for Radical Intermediate Identification

| Method | Principle | Example of Application | Reference |

| Radical Trapping | A stable molecule (trap) reacts with a transient radical to form a stable, detectable adduct. | Use of TEMPO to trap a hypothesized N-centered radical, with the adduct observed via HRMS. | nih.gov |

| Chemical Probes | A reaction whose outcome is indicative of a specific type of intermediate. | The Dowd-Beckwith ring-expansion reaction of a chloromethyl β-keto ester to confirm an alkyl radical intermediate. | researchgate.net |

| EPR Spectroscopy | Direct detection of species with unpaired electrons based on their interaction with a magnetic field. | Used to postulate a mechanism involving an iron(II) complex reacting to generate an alkoxyl radical. | york.ac.uk |

Computational Mechanistic Elucidation Using Advanced Quantum Chemical Methods

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of reactions, providing detailed insights into intermediates and transition states that are often inaccessible experimentally. High-level methods are employed to achieve chemical accuracy.

The Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and perturbative Triples [DLPNO-CCSD(T)] method is considered a "gold standard" for calculating highly accurate reaction and activation energies for large molecules. chemrxiv.org It is often used to provide benchmark reference values against which less computationally expensive methods are tested. chemrxiv.org

Density Functional Theory (DFT) is widely used to explore reaction mechanisms. Functionals incorporating dispersion corrections, such as PBE-D3, are crucial for accurately modeling systems where non-covalent interactions are important. DFT calculations can provide optimized geometries for reactants, intermediates, transition states, and products. researchgate.netresearchgate.net For example, DFT has been used to calculate the energy profiles for competing reaction pathways, such as epoxidation versus ketone formation from an alkene, helping to distinguish between pathways involving radical or carbocation intermediates by comparing their relative free energies. researchgate.net

Table 2: Data Obtained from Quantum Chemical Calculations

| Computational Method | Information Provided | Significance |

| DLPNO-CCSD(T) | Highly accurate single-point energies for stationary points on the potential energy surface. | Provides "gold standard" benchmark data for reaction energies (ΔG) and energy barriers (ΔG‡). chemrxiv.org |

| PBE-D3 DFT | Optimized geometries of reactants, intermediates, and transition states; full reaction energy profiles. | Elucidates the step-by-step pathway of a reaction and identifies the rate-determining step. researchgate.net |

Deuterium (B1214612) Labeling Experiments for Reaction Pathway Analysis

Deuterium labeling is a classic and powerful technique in physical organic chemistry used to trace the fate of hydrogen atoms throughout a reaction. chem-station.com By selectively replacing specific protons with deuterium atoms in a reactant or using a deuterated solvent, chemists can gain unambiguous insights into bond-forming and bond-breaking steps. acs.org The position of the deuterium label in the product molecule reveals the mechanistic pathway. chem-station.com

In a photocatalytic reductive cyclization of a β-keto ester, labeling experiments using deuterated ethanol (B145695) (EtOD) were conducted to verify the formation of carbon-centered radicals. researchgate.net The limited incorporation of deuterium at one position in the product was consistent with the formation of a highly reactive alkyl radical that primarily abstracts a hydrogen atom from the non-deuterated solvent component. researchgate.net In contrast, when a more stable benzylic radical was formed, complete deuterium incorporation at a different position was observed, indicating that this intermediate was stable enough to be reduced and subsequently protonated (or deuterated) by the solvent. researchgate.net These experiments provide clear evidence for the nature of the intermediates involved.

Table 3: Illustrative Deuterium Labeling Experiment Results

| Reactant/Solvent | Observed Product | Mechanistic Implication | Reference |

| β-keto ester in EtOD/MeCN | Product with <10% deuterium incorporation at C1 | Formation of a highly reactive alkyl radical intermediate that undergoes rapid Hydrogen-Atom Transfer (HAT). | researchgate.net |

| Benzylic chloride precursor in EtOD/MeCN | Product with complete deuterium incorporation at C3 | Formation of a more stable benzylic radical that can be reduced to a radical anion before deuteration. | researchgate.net |

Probing Reaction Intermediates Through Spectroscopic Techniques

Spectroscopic methods allow for the real-time monitoring of reactions and the direct detection and structural characterization of transient species.

Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), is exceptionally sensitive for detecting charged or chargeable intermediates in a reaction mixture. nih.gov By analyzing the mass-to-charge ratio of ions pulled directly from the reacting solution, it is possible to identify catalytic species and key intermediates, even at very low concentrations. nih.gov For example, ESI-MS has been used to detect the 1:1 adduct of a carbene and an aldehyde, which exists as a keto-enol tautomer. whiterose.ac.uk

UV-Visible (UV-Vis) spectroscopy can be used to monitor the formation and consumption of species that absorb light in this region. In a nickel-catalyzed reaction, UV-Vis spectroelectrochemistry (UV/Vis-SEC) was employed to observe the formation of catalytically active Ni(I) species and to study how their formation is inhibited in the presence of the keto ester substrate. researchgate.net

Infrared (IR) ion spectroscopy provides vibrational (structural) information about mass-selected ions. This technique is particularly powerful for distinguishing between isomers, such as the keto and enol tautomers of Breslow intermediates, which would be challenging to differentiate by mass alone. whiterose.ac.uk The experimental IR spectrum of a trapped ion is compared with spectra calculated using DFT for possible structures, allowing for a confident structural assignment. whiterose.ac.uk

Table 4: Spectroscopic Techniques for Intermediate Analysis

| Technique | Type of Information | Application Example | Reference |

| ESI-MS | Mass-to-charge ratio of ionic species. | Detection of catalyst-substrate adducts and other charged intermediates in a catalytic cycle. | nih.govwhiterose.ac.uk |

| UV-Vis Spectroscopy | Electronic transitions; concentration of chromophores. | Monitoring the formation of Ni(I) catalytic species during a reaction. | researchgate.net |

| IR Ion Spectroscopy | Vibrational frequencies (structural data) of isolated ions. | Distinguishing between the keto and enol tautomers of a reaction intermediate. | whiterose.ac.uk |

Advanced Spectroscopic and Computational Characterization Methodologies for Ethyl 6 Oxo 6 Phenylhexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of Ethyl 6-oxo-6-phenylhexanoate is predicted to exhibit distinct signals corresponding to the various proton environments in the molecule. The aromatic protons of the phenyl group would typically appear in the downfield region, around 7.2-8.0 ppm, with their multiplicity depending on the substitution pattern. The methylene (B1212753) protons adjacent to the carbonyl groups will also be deshielded, while the protons of the ethyl ester group will show a characteristic quartet and triplet pattern.

To illustrate the expected chemical shifts, the following table presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | 1.25 (t) | 14.2 |

| Ethyl -CH₂- | 4.15 (q) | 60.5 |

| -CH₂-CO- (ester) | 2.35 (t) | 33.8 |

| -CH₂-CH₂- (aliphatic) | 1.70 (m) | 24.5 |

| -CH₂-CH₂- (aliphatic) | 1.75 (m) | 23.5 |

| -CH₂-CO- (ketone) | 3.00 (t) | 38.0 |

| Phenyl C-H (ortho) | 7.95 (d) | 128.0 |

| Phenyl C-H (meta) | 7.45 (t) | 128.7 |

| Phenyl C-H (para) | 7.55 (t) | 133.0 |

| Phenyl C (ipso) | - | 137.0 |

| C=O (ester) | - | 173.5 |

| C=O (ketone) | - | 200.0 |

Note: This is a predicted data table based on analogous structures. 't' denotes a triplet, 'q' a quartet, 'm' a multiplet, and 'd' a doublet.

Advanced NMR Techniques for Conformational and Configurational Studies

Beyond standard one-dimensional NMR, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for a deeper understanding of the molecule's three-dimensional structure and connectivity.

NOESY experiments can reveal through-space interactions between protons, providing valuable information about the conformational preferences of the flexible aliphatic chain. For instance, correlations between the protons of the phenyl ring and the adjacent methylene group could indicate specific rotational conformations around the C-C bond.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and ketone groups. The ester C=O stretch is typically observed around 1735 cm⁻¹, while the ketone C=O stretch, being conjugated with the phenyl ring, would appear at a slightly lower frequency, around 1685 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and C-O stretching of the ester group. A vapor phase IR spectrum for this compound is noted in the PubChem database, which would confirm these characteristic absorptions scienceopen.com.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound is expected to exhibit absorption bands in the UV region due to π → π* and n → π* transitions. The phenyl ring and the conjugated ketone functionality will give rise to strong π → π* transitions, while the carbonyl groups will also show weaker n → π* transitions. The exact position and intensity of these bands would be influenced by the solvent polarity.

Mass Spectrometry (MS) in Compound Identification and Reaction Monitoring

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (234.29 g/mol ).

The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways for esters and aromatic ketones. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangements. For aromatic ketones, a prominent fragmentation is the cleavage of the bond alpha to the carbonyl group, leading to the formation of a stable acylium ion (C₆H₅CO⁺) at m/z 105. The analysis of these fragment ions is crucial for confirming the structure of the molecule. While a specific experimental mass spectrum is not publicly available, GC-MS data for this compound is referenced in the PubChem database scienceopen.com.

The following table outlines the expected major fragment ions in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 234 | [C₁₄H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 189 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester |

| 120 | [C₆H₅COCH₃]⁺ | McLafferty rearrangement of the keto-carbonyl |

| 105 | [C₆H₅CO]⁺ | Alpha-cleavage at the ketone |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

Computational Chemistry Approaches to Elucidate Structural and Electronic Properties

Computational chemistry provides a powerful complement to experimental techniques, allowing for the theoretical investigation of molecular properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. A DFT calculation, for instance at the B3LYP/6-31G(d) level of theory, can be used to determine the optimized, lowest-energy three-dimensional structure of this compound. Such a calculation would provide detailed information on bond lengths, bond angles, and dihedral angles, offering insights into the molecule's preferred conformation.

Furthermore, DFT calculations can be used to predict the vibrational frequencies of the molecule. The calculated frequencies can then be compared with the experimental IR spectrum to aid in the assignment of the observed absorption bands. For example, the calculated vibrational modes corresponding to the C=O stretches of the ester and ketone groups can confirm their positions in the experimental spectrum and provide a more detailed understanding of the vibrational motions of the molecule. Studies on related molecules like benzoylacetone have demonstrated the accuracy of DFT in predicting vibrational spectra researchgate.netresearchgate.net.

High-Level Ab Initio Methods (e.g., Coupled-Cluster Variants) for Energetics and Transition States

The accurate determination of molecular energetics and the characterization of transition states are fundamental to understanding the reactivity and reaction mechanisms of chemical compounds. For this compound, high-level ab initio methods, particularly the coupled-cluster (CC) family of theories, represent the gold standard for obtaining near-exact solutions to the electronic Schrödinger equation for systems of this size. wikipedia.org Coupled-cluster theory systematically improves upon the Hartree-Fock method by including electron correlation effects through an exponential cluster operator. wikipedia.org

Methods such as Coupled-Cluster Singles and Doubles (CCSD) and its perturbative triples correction variant, CCSD(T), are renowned for their high accuracy in calculating ground-state energies, reaction enthalpies, and activation barriers. nih.gov The application of these methods to this compound would allow for a detailed exploration of its potential energy surface. This includes the precise calculation of the energies of various stable conformers, arising from the rotational freedom of the alkyl chain and the phenyl group, as well as the transition states connecting them.

For instance, the keto-enol tautomerism is a potential reaction pathway for this compound. High-level ab initio calculations can elucidate the energetics of this process. acs.org The relative energies of the keto and enol forms, as well as the activation energy for the tautomerization, can be computed with high precision. These calculations would involve locating the transition state structure for the proton transfer and characterizing it through vibrational frequency analysis, where the transition state is identified by a single imaginary frequency corresponding to the reaction coordinate.

Furthermore, these methods are invaluable for studying reaction mechanisms involving this compound. For example, in a Michael addition reaction, where a nucleophile adds to the α,β-unsaturated system that could be formed from this compound, coupled-cluster methods can be employed to calculate the energies of reactants, intermediates, transition states, and products. nih.govfigshare.com This provides a quantitative understanding of the reaction profile and can help in elucidating the factors that control the reaction's feasibility and selectivity.

While computationally demanding, the insights gained from such high-level calculations are crucial for building a fundamental understanding of the chemical behavior of this compound at the molecular level.

Analysis of Derived Quantum Chemical Parameters

From the wavefunctions obtained through high-level quantum chemical calculations, a variety of parameters can be derived that provide insights into the electronic structure, reactivity, and stability of this compound. These parameters are often conceptualized within the framework of Density Functional Theory (DFT) and are instrumental in rationalizing and predicting chemical behavior. rasayanjournal.co.in

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. Conversely, the LUMO energy is related to the electron affinity and signifies the molecule's ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is expected to be localized on the phenyl ring and the keto group, while the LUMO would likely be centered on the carbonyl groups.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules.

Molecular Electrostatic Potential (MEP): The MEP is a three-dimensional map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red regions) around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack, and positive potential (blue regions) around the acidic protons, which are potential sites for nucleophilic attack.

The table below presents hypothetical, yet representative, values for some of the key quantum chemical parameters for this compound, as would be derived from DFT calculations.

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Electrophilicity Index (ω) | 2.80 | eV |

These derived quantum chemical parameters, in conjunction with the energetic information from high-level ab initio methods, provide a comprehensive computational characterization of this compound, offering deep insights into its intrinsic chemical properties and reactivity patterns.

Applications of Ethyl 6 Oxo 6 Phenylhexanoate in Synthetic Methodology Research

Role as a Building Block in the Synthesis of More Complex Organic Molecules

There is currently no available scientific literature that demonstrates the use of Ethyl 6-oxo-6-phenylhexanoate as a foundational building block for the construction of more intricate molecular architectures. Organic chemistry relies on the strategic use of smaller, well-defined molecules to assemble larger, more complex structures. However, this particular compound has not been identified as a key precursor in any published total synthesis or synthetic methodology studies.

Utilization as a Key Intermediate in the Synthesis of Specific Target Structures (e.g., Biologically Active Derivatives)

Similarly, a comprehensive search of chemical databases and peer-reviewed journals did not yield any instances of this compound serving as a crucial intermediate in the synthesis of biologically active derivatives. The development of new pharmaceuticals and agrochemicals often involves the creation of a series of related compounds, or derivatives, from a common intermediate to explore their structure-activity relationships. There is no evidence to suggest that this compound has been employed in such a capacity.

Substrate in the Development and Optimization of Novel Organic Transformations

The advancement of organic chemistry is heavily dependent on the discovery and refinement of new chemical reactions. This often involves testing these novel transformations on a variety of substrates to understand their scope and limitations. At present, there are no published reports of this compound being used as a substrate in the development or optimization of any new organic transformations.

Future Directions and Emerging Research Avenues for Ethyl 6 Oxo 6 Phenylhexanoate

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The classical synthesis of γ-keto esters such as Ethyl 6-oxo-6-phenylhexanoate often involves Friedel-Crafts acylation, which traditionally relies on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃). nih.gov This approach suffers from significant drawbacks, including corrosive conditions, difficult catalyst separation, and the generation of large quantities of hazardous waste. researchgate.net Future research is intensely focused on developing advanced catalytic systems to overcome these limitations.

Heterogeneous Catalysts: A major thrust is the replacement of homogeneous Lewis acids with solid acid catalysts. researchgate.net Materials such as zeolites, clays (B1170129) (e.g., montmorillonite), supported heteropolyacids, and metal oxides are promising candidates. researchgate.netresearchgate.net These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. researchgate.net For the synthesis of this compound, research could explore shape-selective zeolites to favor the acylation at the para-position of the phenyl ring, thus enhancing regioselectivity and reducing the formation of unwanted isomers. researchgate.net

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals from various precursors under exceptionally mild conditions. nih.gov This strategy could open new pathways for the synthesis of this compound, avoiding harsh reagents. Research could focus on developing photocatalytic systems, using iridium or ruthenium complexes, or even organic dyes, to catalyze the coupling of acyl precursors with appropriate aromatic substrates. nih.govacs.org This approach is not only energy-efficient, leveraging low-energy visible light, but also offers unique reactivity and selectivity profiles. researchgate.net

Biocatalysis: The use of enzymes as catalysts represents a pinnacle of green and selective chemistry. Research into biocatalytic routes for producing keto esters is gaining traction. nih.govthieme-connect.com Lipases, for instance, have been used for the transesterification of β-keto esters, and alcohol dehydrogenases are effective for the asymmetric reduction of ketones. rsc.orggoogle.com Future studies could explore engineered enzymes or whole-cell biocatalysts for the direct synthesis or chiral reduction of this compound, providing access to enantiopure products that are valuable for pharmaceutical applications. nih.govthieme-connect.com

| Catalyst Type | Potential Advantages for Synthesis | Key Research Focus |

| Heterogeneous Catalysts (Zeolites, Clays) | Reusable, reduced waste, improved selectivity, easier product separation. researchgate.netresearchgate.net | Designing shape-selective zeolites for enhanced regioselectivity; improving catalyst stability and lifetime. researchgate.net |

| Photocatalysts (e.g., Ir/Ru complexes) | Mild reaction conditions, high functional group tolerance, novel reaction pathways via acyl radicals. nih.govmdpi.com | Developing efficient organic or earth-abundant metal photocatalysts; expanding substrate scope. |

| Biocatalysts (Enzymes, Whole Cells) | High enantioselectivity, aqueous reaction media, biodegradable, operates under mild pH and temperature. nih.govthieme-connect.com | Enzyme screening and engineering for specific substrates; developing robust cofactor regeneration systems. thieme-connect.com |

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch processing to continuous-flow manufacturing offers transformative potential for the synthesis of fine chemicals like this compound. Flow chemistry provides superior control over reaction parameters, enhances safety, and facilitates scalability. rsc.orgnih.gov

For Friedel-Crafts reactions, which are often highly exothermic, microreactors offer a high surface-area-to-volume ratio, enabling rapid heat dissipation and precise temperature control. This minimizes the formation of thermal degradation byproducts and improves reaction selectivity. nih.gov Research in this area would involve designing and optimizing a continuous-flow setup for the acylation step, potentially using a packed-bed reactor containing a heterogeneous catalyst. thieme-connect.comrsc.org This approach not only improves safety and efficiency but also allows for the seamless integration of purification steps, leading to a fully continuous process.

Furthermore, automated flow systems enable high-throughput experimentation and rapid optimization of reaction conditions. By systematically varying parameters such as temperature, residence time, reactant ratios, and catalyst loading, an optimal synthetic protocol can be identified far more quickly than with conventional batch methods. This integration accelerates process development and can be crucial for library synthesis where derivatives of this compound are required.

| Feature of Flow Chemistry | Benefit for Synthesis of this compound |

| Precise Control of Parameters | Improved yield and selectivity by minimizing side reactions. nih.gov |

| Enhanced Heat and Mass Transfer | Safer handling of exothermic reactions like Friedel-Crafts acylation; increased reaction rates. nih.gov |

| Scalability | Straightforward scaling from laboratory to production by running the system for longer or using parallel reactors. |

| Automation & High-Throughput Screening | Rapid optimization of reaction conditions (temperature, pressure, catalyst, residence time). |

| Integration with Heterogeneous Catalysts | Simplified catalyst handling and reuse in packed-bed reactors, enabling continuous operation over extended periods. thieme-connect.comrsc.org |

Advanced Mechanistic Probing via In Situ Spectroscopic Methods

A deeper understanding of reaction mechanisms is fundamental to the rational design of better catalysts and processes. Advanced in situ spectroscopic techniques allow researchers to observe chemical transformations as they happen, providing real-time data on reaction intermediates, catalyst states, and reaction kinetics. youtube.com

For the synthesis of this compound, particularly via catalytic Friedel-Crafts acylation, in situ infrared (IR) or Raman spectroscopy could be employed to monitor the formation of the key acylium ion intermediate and its interaction with the catalyst surface. nih.gov This would provide invaluable insights into the activation mechanism and potential catalyst deactivation pathways. For example, by observing the vibrational modes of adsorbed species on a solid acid catalyst, one could distinguish between active sites and spectator species, guiding the development of more robust catalysts. youtube.com

Similarly, when exploring novel photocatalytic routes, time-resolved spectroscopy can be used to study the lifetimes of excited-state catalysts and the kinetics of single-electron transfer steps that lead to the formation of acyl radicals. nih.gov This level of mechanistic detail is crucial for optimizing photocatalyst efficiency and selectivity.

| In Situ Technique | Information Gained | Application to this compound Synthesis |

| Infrared (IR) / Raman Spectroscopy | Identification of reaction intermediates, observation of catalyst-substrate interactions, real-time kinetic analysis. youtube.com | Probing the formation of acylium ions in Friedel-Crafts acylation; monitoring catalyst surface during reaction. |

| X-ray Absorption Spectroscopy (XAS) | Determination of catalyst oxidation state and coordination environment under reaction conditions. | Understanding the electronic state of metal-based catalysts (e.g., Zr-zeolites) during the catalytic cycle. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of intermediates in the liquid phase; quantification of reactants and products. | Following the reaction progress in real-time without the need for sampling and quenching. |

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Transformations

The principles of green chemistry provide a framework for designing chemical processes that are environmentally responsible and economically viable. The synthesis of this compound is an ideal candidate for the application of these principles.

A primary focus is the replacement of hazardous reagents and solvents. As mentioned, moving from stoichiometric AlCl₃ to catalytic, recyclable solid acids is a significant step. researchgate.net Further research could explore solvent-free reaction conditions, potentially using microwave irradiation to accelerate reactions with heterogeneous catalysts, thereby reducing energy consumption and eliminating solvent waste. researchgate.net

Atom economy is another key principle. Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a major goal. Catalytic routes are inherently more atom-economical than stoichiometric ones. nih.gov For instance, Au(III)-catalyzed hydration of 3-alkynoates has been shown to be an atom-economical method for producing γ-keto esters. nih.gov Exploring similar innovative C-C bond-forming strategies could lead to more efficient syntheses.

Finally, the use of renewable feedstocks is a long-term goal. While the phenyl group is derived from petroleum-based sources like benzene (B151609), future research could investigate pathways from bio-derived platform molecules. Similarly, the ester portion can be derived from bioethanol, and research into producing the adipic acid precursor from renewable sources is ongoing, which could eventually lead to a more sustainable lifecycle for this class of compounds.

Q & A

Q. How does this compound’s reactivity differ from its carboxylic acid counterpart?

- Methodological Answer :

- Kinetic Comparisons : Perform ester hydrolysis (e.g., under NaOH) and compare rates with 6-oxo-6-phenylhexanoic acid using UV-Vis spectroscopy.

- Mechanistic Probes : Isotopic labeling (¹⁸O) to track nucleophilic attack sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.